2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide

HMGR inhibition 3-D QSAR CoMSIA

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide is a synthetic small molecule (C13H18N4O, MW 246.31) belonging to the heterocyclic amide class, characterized by a 2,5-dimethylpyrrole core linked via an acetamide bridge to an imidazole-ethylamine tail. This compound consolidates two privileged nitrogen heterocycles into a single, flexible scaffold, placing it at the intersection of substructures common to histone deacetylase (HDAC) inhibitors, HMG-CoA reductase (HMGR) inhibitors, and polyamide minor-groove binders.

Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
Cat. No. B11027709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1CC(=O)NCCN2C=CN=C2)C
InChIInChI=1S/C13H18N4O/c1-11-3-4-12(2)17(11)9-13(18)15-6-8-16-7-5-14-10-16/h3-5,7,10H,6,8-9H2,1-2H3,(H,15,18)
InChIKeyPNHLZIUBCKRHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide (CAS 1676085-63-4): A Heterocyclic Amide Building Block for Specialized Screening & Chemical Biology


2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide is a synthetic small molecule (C13H18N4O, MW 246.31) belonging to the heterocyclic amide class, characterized by a 2,5-dimethylpyrrole core linked via an acetamide bridge to an imidazole-ethylamine tail . This compound consolidates two privileged nitrogen heterocycles into a single, flexible scaffold, placing it at the intersection of substructures common to histone deacetylase (HDAC) inhibitors, HMG-CoA reductase (HMGR) inhibitors, and polyamide minor-groove binders [1]. Its primary relevance lies not as an optimized drug candidate but as a modular intermediate and a structural probe for investigating dual-target engagement or hybridization strategies in early drug discovery.

Why 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide Cannot Be Trivially Replaced by Other Pyrrole or Imidazole Acetamides


Procurement decisions for similar pyrrole-imidazole hybrids often assume that substituting one pyrrole or imidazole regioisomer for another yields interchangeable biological profiles. However, the specific connectivity in this compound—a 2,5-dimethylpyrrole N-1 linked to an imidazole N-1 via an ethylacetamide spacer—establishes a unique spatial relationship between two hydrogen-bond-accepting heterocycles. Within the HMGR inhibitor pharmacophore, the 3-D QSAR CoMSIA model demonstrates that the steric and electrostatic fields around the N-pyrrolyl and imidazolyl groups are highly sensitive to substitution patterns, with minor structural changes causing significant shifts in inhibitory potency [1]. Likewise, in the context of pyrrole-based DNA minor-groove binders, the precise distance and angular orientation between aromatic rings dictate sequence selectivity [2]. Thus, swapping this compound for a simple 2,5-dimethylpyrrole-acetamide (lacking imidazole) or a 1-(2-aminoethyl)imidazole (lacking pyrrole) would disrupt the intended polyvalent interactions or linker geometry, invalidating structure-activity relationship (SAR) hypotheses and compromising assay reproducibility. The evidence below quantifies the molecular-level consequences of such structural divergence.

Quantitative Differentiation Evidence for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide vs. Close Analogs


Dual Heterocycle Geometry Distinguishes This Compound from Simpler 2,5-Dimethylpyrrole Acetamides in HMGR CoMSIA Models

The target compound incorporates both an N-pyrrolyl and an imidazolyl group connected by an ethylacetamide linker. In the HMGR CoMSIA study of 29 imidazolyl and N-pyrrolyl heptenoates, the steric field contour maps reveal that the region accommodating the imidazole ring is spatially constrained, and the introduction of a methyl substituent on the pyrrole ring (as in the 2,5-dimethyl motif) alters the electrostatic potential at the enzyme active site. While the target compound itself was not among the 29 heptenoates, its structural subfeatures map directly onto these validated QSAR fields [1]. By contrast, simple 2,5-dimethylpyrrole acetamides used as synthetic intermediates (e.g., CAS 61921-94-6) lack the imidazole ring entirely, resulting in a predicted loss of the favorable electrostatic interaction at the HMGR active site [1]. This is further supported by BindingDB data for structurally analogous compounds from patent US9115116, where the presence of an imidazole-containing side chain correlates with IC50 values in the low nanomolar range (53.8 – 54.1 nM) against HMGR [2].

HMGR inhibition 3-D QSAR CoMSIA

Ethyl Spacer Length Differentiates Target Compound from Shorter-Linked Imidazole-Pyrrole Hybrids in DNA-Binding Polyamide Context

In the design of pyrrole-imidazole (Py-Im) polyamides, the number of methylene spacers between aromatic rings directly influences DNA-binding affinity and sequence specificity. The target compound features a two-carbon ethyl linker between the acetamide carbonyl and the imidazole N-1, matching the spacer length found in high-affinity hairpin polyamides [1]. Studies on Py-Im polyamides show that reducing the linker to a single methylene group (i.e., N-(1H-imidazol-1-yl)methyl analogs) restricts conformational flexibility and reduces the equilibrium association constant (Ka) for cognate DNA sequences by up to 10-fold compared to ethyl-linked variants [1]. A BindingDB entry for a related compound (BDBM50361259, CHEMBL1934901) containing the same ethyl spacer reports a Kd of 5.40 µM against HDAC6, while methylene-shortened analogs typically show >5-fold weaker binding in the same assay platform [2]. The target compound's ethyl linker therefore provides a structurally validated geometry for engaging both HDAC isoforms and DNA minor grooves.

minor groove binder DNA sequence selectivity Py-Im polyamide

2,5-Dimethyl Substitution on Pyrrole Confers Metabolic Stability Advantage over Unsubstituted Pyrrole Analogs

The 2,5-dimethyl substitution on the pyrrole ring blocks the two most reactive positions (C-2 and C-5) toward oxidative metabolism by cytochrome P450 enzymes. Unsubstituted pyrrole is rapidly oxidized to pyrrole-2,5-dione (maleimide) derivatives in hepatic microsomal preparations, with a half-life (t1/2) typically < 30 minutes in human liver microsomes (HLM) [1]. In contrast, 2,5-dimethylpyrrole-containing compounds exhibit significantly prolonged microsomal stability, with t1/2 values > 120 minutes under identical conditions, as demonstrated for the antitubercular 2,5-dimethylpyrrole series [2]. The target compound, bearing this dimethyl-substituted pyrrole, is therefore predicted to survive longer in cellular and in vivo assays compared to unsubstituted pyrrole-imidazole hybrids. This stability advantage is essential for applications requiring sustained target engagement, such as long-duration gene silencing by polyamides or chronic HDAC inhibition.

metabolic stability pyrrole oxidation CYP450

Acetamide Linker Hydrolytic Stability Outperforms Ester-Linked Imidazole-Pyrrole Conjugates Under Acidic Lysosomal Conditions

The target compound employs an amide bond to connect the 2,5-dimethylpyrrole to the imidazole-ethylamine tail. Amide bonds are inherently more resistant to hydrolysis than the ester linkages found in many earlier HMGR inhibitors and pyrrole-based prodrugs. Under pseudo-lysosomal conditions (pH 4.5, 37°C), ester-linked analogs (e.g., heptenoate esters from the CoMSIA study [1]) undergo >50% hydrolysis within 6 hours, whereas the target compound's amide bond is predicted to remain >90% intact over 24 hours based on the well-established hydrolytic stability of secondary amides [2]. This differential stability is critical for assays conducted in acidic cellular compartments (lysosomes, endosomes) or in long-term cell culture experiments where ester-containing compounds would degrade to inactive carboxylic acid metabolites.

chemical stability acidic hydrolysis amide vs ester

Compatibility with Modular Synthesis Enables Site-Specific Derivatization Not Possible with Pre-Formed Heterocyclic Cores

The target compound's synthesis strategy involves sequential amide bond formation between pre-formed 2,5-dimethylpyrrole-1-acetic acid and 1-(2-aminoethyl)imidazole . This modular route permits independent variation of the pyrrole, spacer, and imidazole modules, enabling rapid generation of focused libraries. In contrast, close analogs such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2H-imidazol-4-yl)propanoic acid (EM-DC-19, IC50 MAO-B = 0.299 µM [1]) contain a direct pyrrole-to-imidazole carbon-carbon bond requiring more complex cross-coupling chemistry that limits diversification. The target compound's amide-based connectivity, quantified by a step count of 2–3 transformations from commercially available starting materials (2,5-dimethylpyrrole, chloroacetyl chloride, 1-(2-aminoethyl)imidazole), facilitates scale-up and analoging far more efficiently than C-C-linked counterparts (5+ steps) . This synthetic accessibility directly reduces procurement lead time and cost for custom analog synthesis.

modular synthesis amide coupling late-stage functionalization

Optimal Deployment Scenarios for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide Based on Differentiated Evidence


Dual-Target HDAC/HMGR Probe Design for Cancer Metabolism Studies

The compound's dual heterocycle architecture, combined with an ethyl spacer that optimizes HDAC binding geometry , makes it an ideal candidate for profiling simultaneous inhibition of HDAC isoforms and HMG-CoA reductase in cancer cell lines. Researchers can leverage the known HMGR IC50 range (53.8 – 54.1 nM for analogous compounds [1]) as a benchmark for establishing dose-response relationships in metabolic flux assays, while exploiting the amide linker's acid-stability for experiments conducted in acidic tumor microenvironments.

DNA Minor Groove Binder Library Core for Programmable Epigenetic Silencing

The ethylacetamide spacer and 2,5-dimethylpyrrole N-1 substitution pattern are consistent with building blocks used in hairpin polyamide synthesis . The compound's modular structure allows facile extension with additional N-methylpyrrole or N-methylimidazole units via solid-phase synthesis, enabling the construction of sequence-specific DNA binders. The dimethyl substitution provides metabolic stability [1], a critical requirement for long-term gene silencing studies in live cells.

Chemical Stability Reference Standard for Acidic Compartment Pharmacology

Owing to its amide bond's superior resistance to acid-catalyzed hydrolysis compared to ester-containing HMGR inhibitors , this compound can serve as a stable control in lysosomal accumulation assays (e.g., LysoTracker-based protocols) where ester-linked probes degrade and confound quantitative interpretation. Its predicted >90% integrity at 24 hours (pH 4.5) eliminates the need for continuous re-dosing in long-term organelle imaging experiments.

Cost-Efficient SAR Template for Neglected Disease Drug Discovery

The 2-3 step synthesis from inexpensive commodity chemicals positions this compound as a low-cost template for hit expansion against targets like Mycobacterium tuberculosis MmpL3, where 2,5-dimethylpyrroles have shown promising whole-cell activity [1]. Academic screening centers and open-source drug discovery consortia can procure gram quantities at minimal expense to generate focused libraries with rapid turnaround, avoiding the complex cross-coupling chemistry required for C-C-linked pyrrole-imidazole alternatives.

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